5-Amino-2-(hydroxymethyl)benzoic acid

Catalog No.
S12916000
CAS No.
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-(hydroxymethyl)benzoic acid

Product Name

5-Amino-2-(hydroxymethyl)benzoic acid

IUPAC Name

5-amino-2-(hydroxymethyl)benzoic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10H,4,9H2,(H,11,12)

InChI Key

VTSBPEQOYLJTLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)CO

5-Amino-2-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H9NO3C_8H_9NO_3 and a molar mass of approximately 167.16 g/mol. This compound features an amino group and a hydroxymethyl group attached to a benzoic acid structure, which contributes to its unique chemical properties and biological activities. The compound is also known for its potential applications in pharmaceuticals and as a biochemical reagent due to its functional groups that can participate in various

, including:

  • Oxidation: The amino group can be oxidized, leading to the formation of nitro derivatives.
  • Reduction: The carbonyl group may be reduced to form alcohol derivatives.
  • Substitution: The amino group can participate in substitution reactions with various reagents, allowing for the synthesis of diverse derivatives.

Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, while lithium aluminum hydride or sodium borohydride are often employed for reduction reactions.

Research indicates that benzoic acid derivatives, including 5-amino-2-(hydroxymethyl)benzoic acid, exhibit significant biological activities. These compounds have been shown to promote the activity of major protein degradation systems in human cells, specifically enhancing the ubiquitin-proteasome pathway and the autophagy-lysosome pathway . This suggests potential applications in anti-aging therapies and treatments targeting cellular degradation processes.

Furthermore, studies have highlighted various biological effects such as antibacterial, antifungal, antioxidant, and cytotoxic activities associated with benzoic acid derivatives, indicating their broad therapeutic potential .

Several methods exist for synthesizing 5-amino-2-(hydroxymethyl)benzoic acid:

  • Kolbe-Schmitt Reaction: Utilizing p-aminophenol as a starting material, this method involves reacting it with carbon dioxide under high temperature and pressure conditions to yield the target compound with high efficiency .
  • Aniline Synthesis Method: This traditional method involves diazotization followed by coupling reactions but is less favored due to lower yields and environmental concerns regarding aniline toxicity .
  • Supercritical Carbon Dioxide Method: This approach employs supercritical carbon dioxide as a solvent for the reaction, although it requires high temperatures and pressures, making it less practical for large-scale production .

These methods highlight the versatility in synthesizing 5-amino-2-(hydroxymethyl)benzoic acid while considering factors such as yield, safety, and environmental impact.

5-Amino-2-(hydroxymethyl)benzoic acid finds applications across various fields:

  • Pharmaceuticals: Its ability to modulate protein degradation pathways makes it a candidate for drug development targeting diseases related to protein misfolding or degradation.
  • Biochemical Research: The compound serves as a valuable reagent in biochemical assays due to its functional groups that facilitate various

Interaction studies involving 5-amino-2-(hydroxymethyl)benzoic acid have revealed its potential as a modulator of enzymatic activities. For instance, it has been shown to interact with cathepsins B and L, which are critical enzymes involved in protein degradation pathways. Such interactions suggest that this compound could play a role in therapeutic strategies aimed at enhancing proteostasis within cells .

Several compounds share structural similarities with 5-amino-2-(hydroxymethyl)benzoic acid. These include:

Comparison Table

Compound NameUnique FeaturesCommon Uses
5-Amino-2-(hydroxymethyl)benzoic acidContains both amino and hydroxymethyl groupsPotential drug development
5-Aminosalicylic AcidUsed primarily for inflammatory bowel disease treatmentAnti-inflammatory
Salicylic AcidLacks amino group; widely used as an analgesicPain relief and anti-inflammatory
4-Aminobenzoic AcidUsed in sunscreens; different substitution patternUV protection

The presence of both amino and hydroxymethyl groups in 5-amino-2-(hydroxymethyl)benzoic acid distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity compared to others.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

167.058243149 g/mol

Monoisotopic Mass

167.058243149 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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